9-Dehydroandrostenedione
Overview
Description
9-Dehydroandrostenedione represents a pivotal compound in the realm of steroidal pharmaceutical precursors. Its synthesis, molecular structure, and various chemical properties have been subjects of extensive research due to their significance in producing steroidal pharmaceuticals through biotechnological methods.
Synthesis Analysis
Recent advancements have enabled the economical production of androstenedione and its derivatives, such as 9α-hydroxyandrostenedione, using biotransformation processes involving recombinant mycobacteria and untreated cane molasses. These processes have demonstrated significant conversion ratios and cost reductions, suggesting a viable pathway for the sustainable production of steroidal precursors (Zhou et al., 2019).
Molecular Structure Analysis
The molecular structure of steroidal compounds like 19-hydroxy-4-androstene-3,17-dione, an intermediate for estrogen synthetase, reveals specific conformational features that are crucial for their bioactivity. The orientation of substituents and the overall conformation within the crystal structure provide insights into their functional roles and interaction with biological systems (Duax & Osawa, 1980).
Chemical Reactions and Properties
The chemical reactions involving 9-Dehydroandrostenedione derivatives encompass a wide range of transformations, including hydroxylation and dehydrogenation processes. These reactions are fundamental to the synthesis of various pharmacologically active steroids. For instance, the hydroxylation of androstenedione by Rhodococcus sp. showcases the bioconversion capabilities of microbial cells, leading to high product yields in organic media (Angelova et al., 2005).
Physical Properties Analysis
The physical properties of 9-Dehydroandrostenedione and its derivatives, such as solubility, melting point, and crystal structure, are essential for understanding their behavior in biological systems and their pharmaceutical applications. These characteristics are determined through detailed physico-chemical analyses and are critical for the design of drug formulations and delivery systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other biomolecules, dictate the efficacy and safety profile of 9-Dehydroandrostenedione derivatives. Advanced synthetic routes and biotransformation methods have been developed to enhance the production, purity, and functionalization of these compounds for pharmaceutical use. Techniques like catalyst-free dehydrocoupling illustrate the innovative approaches to modifying these steroidal precursors for specific therapeutic applications (Romero et al., 2016).
Scientific Research Applications
Inhibition Study : It is used to study the inhibition of 9-ketoprostaglandin reductase and NADP-linked 15-hydroxyprostaglandin dehydrogenase activities, as researched by Lin and Jarabak (1978) in the field of biochemistry and biophysics (Lin & Jarabak, 1978).
Cancer Research : It has applications in studying the metabolism of C19 steroids in Shionogi mouse mammary tumors, highlighting its relevance in cancer research, as studied by Goff and Bélanger (1984) (Goff & Bélanger, 1984).
Hormonal Research : Anderson and Lieberman (1980) reported that 9-Dehydroandrostenedione is an obligatory intermediate in the conversion of dehydroisoandrosterone or its sulfate into estrone and estradiol, indicating its significance in hormonal studies (Anderson & Lieberman, 1980).
Steroid Hormone Studies : Androstenedione, which enhances athletic performance, is used in some studies as a steroid hormone. This application is explored in the validation of an in vitro model for androstenedione hepatotoxicity using rat liver cell line clone-9 by Sahu et al. (2008) (Sahu et al., 2008).
Neuroprotective and Antiglucocorticoid Effects : The biotransformation of dehydroepiandrosterone in Azadirachta indica cell suspension culture yields biologically active compounds with neuroprotective and antiglucocorticoid effects, as reported by Saifullah et al. (2013) (Saifullah et al., 2013).
Behavioral Research : Luttge and Hall (1973) studied different androgen metabolites, including androstenedione, for their differential effectiveness in inducing various behaviors, revealing the strain and species dependency of these effects (Luttge & Hall, 1973).
Microbial Conversion Research : Mutafov et al. (1997) explored the inducibility of 9α-steroid hydroxylating activity in Rhodococcus sp. cells for the complete microbial conversion of 4-androstene-3,17-dione into 9α-hydroxy-4-androstene-3,17-dione, which is significant in biotechnological applications (Mutafov et al., 1997).
Pharmaceutical Precursor Production : Zhou et al. (2019) researched the economical production of androstenedione and 9α-hydroxyandrostenedione using untreated cane molasses by recombinant mycobacteria, demonstrating its potential in pharmaceutical precursor production (Zhou et al., 2019).
Safety And Hazards
9-DHA is not classified as a hazardous substance according to GHS2. However, it is recommended to use personal protection equipment and avoid dust formation, breathing vapours, mist or gas, and ensure adequate ventilation2. In case of skin contact, wash the affected area with soap and water2.
Future Directions
The future directions of 9-DHA research could involve further exploration of its physiological and biochemical effects, as well as its potential applications in cancer research, hormonal studies, and steroid hormone studies1. Additionally, the biotransformation of dehydroepiandrosterone in Azadirachta indica cell suspension culture yields biologically active compounds with neuroprotective and antiglucocorticoid effects1, which could be another interesting area for future research.
properties
IUPAC Name |
(8S,10S,13S,14S)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,11,14-15H,3-7,9-10H2,1-2H3/t14-,15-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTUINCBGMVXOB-LNMJFAINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145880 | |
Record name | 9-Dehydroandrostenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Dehydroandrostenedione | |
CAS RN |
1035-69-4 | |
Record name | Androsta-4,9(11)-diene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1035-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Dehydroandrostenedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001035694 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC44826 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44826 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9-Dehydroandrostenedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Deltaandrost-4,9(11)-diene-3,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.168.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-DEHYDROANDROSTENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9329RS039I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.